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molecular formula C7H6BrI B1273150 2-Bromo-5-iodotoluene CAS No. 202865-85-8

2-Bromo-5-iodotoluene

Cat. No. B1273150
M. Wt: 296.93 g/mol
InChI Key: QSQOGKONVJDRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169254B2

Procedure details

A mixture of 2-bromo-5-iodotoluene (1.60 g, 5.40 mmol), 2-aminoethanol (0.49 mL, 8.14 mmol), CuI (53.3 mg, 0.28 mmol), L-proline (63.4 mg, 0.55 mmol) and K2CO3 (1.49 g, 10.8 mmol) in DMSO (3.24 mL) was stirred at 60° C. for 12 hours. The reaction mixture was cooled and then diluted with AcOEt, and the organic layer was sequentially washed with H2O and saturated brine. The organic layer was dried over Na2SO4 and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/AcOEt=1/1) to give 2-(4-bromo-3-methyl-phenylamino)-ethanol as a brown solid (1.00 g, 81%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
63.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
3.24 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
53.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[CH3:9].[NH2:10][CH2:11][CH2:12][OH:13].N1CCC[C@H]1C(O)=O.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.CCOC(C)=O.[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:10][CH2:11][CH2:12][OH:13])=[CH:4][C:3]=1[CH3:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)I)C
Name
Quantity
0.49 mL
Type
reactant
Smiles
NCCO
Name
Quantity
63.4 mg
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
1.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.24 mL
Type
solvent
Smiles
CS(=O)C
Name
CuI
Quantity
53.3 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
the organic layer was sequentially washed with H2O and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/AcOEt=1/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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